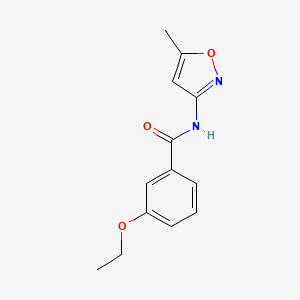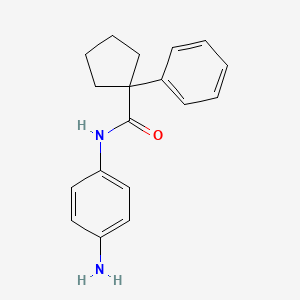![molecular formula C18H16F3N3OS B4543134 1-butyl-2-mercapto-7-phenyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4543134.png)
1-butyl-2-mercapto-7-phenyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Beschreibung
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives involves multiple steps, starting from base compounds through to the final product, employing strategies like cyclization of thioureas in acidic medium or interaction with isothiocyanates in pyridine. These methods demonstrate the versatility and complexity of synthesizing such compounds. For example, Alagarsamy et al. (2007) discuss synthesizing 2-mercapto-3-substituted pyrimidinones as new agents with potential analgesic and anti-inflammatory activities, showcasing the synthetic pathways for these derivatives (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).
Molecular Structure Analysis
The molecular structure of these compounds is typically characterized using analytical and spectroscopic methods, including NMR, IR, and X-ray crystallography. This provides detailed information on the geometry, bonding, and electron distribution within the molecule, which is crucial for understanding its reactivity and properties. Shi et al. (2018) report on a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the importance of molecular structure in synthesis efficiency (Shi et al., 2018).
Chemical Reactions and Properties
The reactivity of pyrido[2,3-d]pyrimidin-4(1H)-ones involves interactions with various reagents, leading to a range of heterocyclic systems. These reactions are fundamental to modifying the compound's properties for specific applications. Hassan et al. (1988) describe the synthesis and reactions of 2-mercapto-pyrido[2,3-d]pyrimidine derivatives, providing insight into their chemical behavior and the potential for creating new molecules (Hassan, Youssef, El-zohry, & El-wafa, 1988).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and stability, are crucial for their handling and application in various domains. These properties are often influenced by the molecular structure and substituent groups present in the compound.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards different classes of reagents, define the utility of pyrido[2,3-d]pyrimidin-4(1H)-ones in chemical synthesis and potential applications in medicinal chemistry and material science. Studies such as those by Aggarwal et al. (2014) explore the anti-inflammatory and antimicrobial activities of pyrazolo[1,5-a]pyrimidines, indicating the broad scope of chemical properties and biological activities of these compounds (Aggarwal, Masan, Kaushik, Kaushik, Sharma, & Aneja, 2014).
Eigenschaften
IUPAC Name |
1-butyl-7-phenyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3OS/c1-2-3-9-24-15-14(16(25)23-17(24)26)12(18(19,20)21)10-13(22-15)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQHGIHIZXBVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C(=O)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-7-phenyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-isopropyl-6-methylphenyl)glycinamide](/img/structure/B4543053.png)
![N-(3-acetylphenyl)-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4543068.png)
![2-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4543080.png)
![N-1,3-benzodioxol-5-yl-2-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4543092.png)
![N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-chlorobenzamide](/img/structure/B4543099.png)
![2,6-dimethoxy-N-({[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4543114.png)



![5-benzylidene-2-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B4543135.png)
![2-{5-[(4-tert-butylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4543142.png)
![3-amino-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4543146.png)

![2-[(2-hydroxyethyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4543149.png)